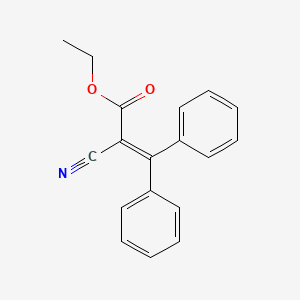

Ethyl 2-cyano-3,3-diphenylacrylate

Vue d'ensemble

Description

Méthodes De Préparation

La préparation de l'Etocrylène implique une réaction chimique entre l'ester éthylique et l'acide 2-cyano-3,3-diphényl-2-propénoïque . La méthode de production industrielle comprend les étapes suivantes :

- Ajouter du cyclohexane et de la benzophénone à une cuve de réaction et dissoudre complètement la benzophénone.

- Augmenter la température à 102-104 °C et la maintenir.

- Ajouter du bicarbonate de sodium comme catalyseur.

- Ajouter lentement le cyanoacétate d'éthyle goutte à goutte dans la cuve de réaction et faire réagir pendant 16 à 18 heures.

- Séparer l'eau générée pendant la réaction en temps opportun.

- Le produit, 2-cyano-3,3-diphénylacrylate d'éthyle (Etocrylène), est obtenu .

Analyse Des Réactions Chimiques

Photochemical Reactions

Ethyl 2-cyano-3,3-diphenylacrylate exhibits significant photochemical activity due to its ability to absorb ultraviolet light. Upon exposure to UV radiation, it undergoes a series of reactions that can lead to the formation of various photoproducts. This property makes it valuable in formulations aimed at protecting skin and materials from UV damage .

Oxidation and Reduction Reactions

While detailed pathways for oxidation reactions of this compound are not extensively documented, it is known that under specific conditions, this compound can be oxidized. Conversely, reduction reactions are less common but may occur in the presence of suitable reducing agents .

Substitution Reactions

This compound can undergo substitution reactions when exposed to strong nucleophiles or electrophiles. These reactions are significant in synthetic organic chemistry for modifying the compound's structure to enhance its properties or reactivity .

Thermal Stability

The thermal stability of this compound is notable; it can withstand elevated temperatures without significant decomposition, which is advantageous for its application in high-temperature processes .

Applications De Recherche Scientifique

UV Absorption and Stabilization

Ethyl 2-cyano-3,3-diphenylacrylate is widely recognized for its application as a UV stabilizer . It is incorporated into various formulations to enhance the stability of products exposed to sunlight. The compound's ability to absorb UV radiation helps prevent photodegradation in materials such as:

- Plastics : Used in the production of outdoor furniture and automotive parts to prolong lifespan.

- Coatings : Added to paints and varnishes to maintain color and prevent fading.

- Cosmetics : Included in sunscreens and other skincare products to protect skin from harmful UV rays.

Case Studies

Several studies have highlighted the effectiveness of this compound in real-world applications:

- Case Study 1 : A study on the incorporation of this compound into polymer blends demonstrated enhanced UV resistance and mechanical properties in outdoor applications .

- Case Study 2 : Research involving cosmetic formulations showed that products containing this compound exhibited superior sun protection factor (SPF) ratings compared to those without it .

Regulatory Considerations

As with any chemical used in consumer products, regulatory aspects are critical. This compound must comply with safety regulations set by authorities such as the FDA for cosmetics and environmental agencies for industrial applications.

Mécanisme D'action

Etocrylene acts as a UV absorber by absorbing harmful UV rays from the sun, preventing them from penetrating the skin and causing damage . The extended conjugation of the acrylate portion of the molecule allows it to absorb UVB and short-wave UVA rays, protecting the skin from direct DNA damage . It is also known for its photostability, which enhances its effectiveness as a UV filter .

Comparaison Avec Des Composés Similaires

L'Etocrylène est similaire à d'autres absorbants UV tels que l'Octocrylène et le méthoxycinnamate d'éthylhexyle. il est unique en raison de sa structure moléculaire spécifique et de ses propriétés d'absorption UV . Les composés similaires comprennent :

Octocrylène : Un ester formé par la condensation de Knoevenagel du cyanoacétate de 2-éthylhexyle avec la benzophénone.

Méthoxycinnamate d'éthylhexyle : Un autre absorbant UV courant utilisé dans les crèmes solaires.

L'unicité de l'Etocrylène réside dans sa structure moléculaire spécifique, qui offre une absorption UV et une photostabilité efficaces .

Activité Biologique

Ethyl 2-cyano-3,3-diphenylacrylate, also known as Etocrylene, is a compound primarily recognized for its application as a UV absorber in various formulations. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and implications for human health based on recent research findings.

Overview of this compound

This compound is an ester compound with significant applications in cosmetic products due to its ability to absorb ultraviolet (UV) radiation. Its chemical structure allows it to function effectively as a light stabilizer, enhancing the stability and efficacy of formulations exposed to sunlight.

Target of Action

The primary target of this compound is ultraviolet (UV) rays. When applied topically or incorporated into materials, it absorbs UV radiation, thereby preventing damage to skin cells and other substrates.

Mode of Action

Upon exposure to UV light, this compound undergoes a photochemical reaction that dissipates the absorbed energy as heat. This process reduces the potential for UV-induced cellular damage, which can lead to skin aging and carcinogenesis.

Cellular Effects

Research indicates that this compound interacts with cellular components upon application. In vitro studies show that it can penetrate the stratum corneum and reach deeper layers of the skin, where it may exert protective effects against oxidative stress induced by UV exposure .

Toxicological Profile

A comprehensive assessment of the compound's safety profile indicates low toxicity levels. Studies evaluating its endocrine activity suggest that this compound exhibits minimal endocrine disruption potential when tested in bioassays measuring estrogen and androgen receptor activities .

Case Studies

-

Skin Absorption Study

A study conducted using split-thickness human skin demonstrated that after applying a cosmetic formulation containing this compound at a concentration of 300 µg/cm² for 24 hours, approximately 0.15% was absorbed into the skin layers (epidermis and dermis). The study highlighted the compound's effective penetration and retention within skin tissues .Skin Layer Amount Absorbed (µg) Percentage of Applied Dose (%) Epidermis 0.41 0.14 Dermis 0.03 0.01 Total Absorption 0.45 0.15 -

Endocrine Disruption Assessment

An evaluation of various organic UV filters, including this compound, revealed low intrinsic biological activity concerning endocrine disruption. Most assays indicated that significant activity was observed only at concentrations exceeding cytotoxic levels .

Propriétés

IUPAC Name |

ethyl 2-cyano-3,3-diphenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-21-18(20)16(13-19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJNXBNRYMEYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044821 | |

| Record name | Ethyl 2-cyano-3,3-diphenylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Solid; [HSDB] White odorless powder; [MSDSonline] | |

| Record name | 2-Propenoic acid, 2-cyano-3,3-diphenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Etocrylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000036 [mmHg], 3.6X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | Etocrylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETOCRYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid | |

CAS No. |

5232-99-5 | |

| Record name | Ethyl 2-cyano-3,3-diphenylacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5232-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etocrylene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005232995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etocrylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-cyano-3,3-diphenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-cyano-3,3-diphenylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etocrilene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOCRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974109G71I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETOCRYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95-97 °C | |

| Record name | ETOCRYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.